molecular formula C21H18BrN5O2 B2982850 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1326901-35-2

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide

カタログ番号: B2982850
CAS番号: 1326901-35-2
分子量: 452.312
InChIキー: FMONOJOLGINXIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-bromophenyl group at position 2 and an acetamide moiety linked to a 2,5-dimethylphenyl group.

特性

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-4-14(2)17(9-13)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-5-7-16(22)8-6-15/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONOJOLGINXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule known for its potential biological activity. It features a pyrazolo[1,5-d][1,2,4]triazine core that is associated with various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Molecular Structure

The molecular formula of the compound is C20H18BrN5O2C_{20}H_{18}BrN_{5}O_{2}, with a molecular weight of approximately 398.31 g/mol. The structure includes:

  • A bromophenyl group which may enhance its interaction with biological targets.
  • An acetamide moiety that can influence solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit significant biological activities, including:

  • Anticancer properties : Many derivatives have shown efficacy against various cancer cell lines.
  • Enzyme inhibition : These compounds are often evaluated for their ability to inhibit specific enzymes involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that derivatives can induce apoptosis in cancer cells. A study reported that certain derivatives led to a significant decrease in cell viability in breast and lung cancer cell lines ( ).
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways that promote cancer cell proliferation and survival.

Enzymatic Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Kinase Inhibition : Some studies indicate that similar compounds can inhibit kinases involved in cancer progression ().
  • Antimicrobial Activity : The presence of the bromophenyl group has been linked to increased antibacterial properties compared to non-brominated analogs ( ).

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps that require careful optimization. The structure-activity relationship (SAR) studies have shown that modifications on the aromatic rings can significantly affect biological activity. For example:

  • Substituents on the bromophenyl group can enhance potency against specific targets.
  • The acetamide group's nature influences solubility and bioavailability.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was evaluated for its effect on prostate cancer cells, showing a dose-dependent reduction in cell growth ( ).
  • Enzyme Inhibition Study : Research demonstrated that a closely related compound effectively inhibited a specific kinase involved in tumor growth ().

Data Table of Biological Activities

Compound NameBiological ActivityReference
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamideAnticancer (breast and lung)
Similar Pyrazolo DerivativeKinase Inhibition
Related CompoundAntibacterial

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrazolo-triazine core distinguishes the target compound from analogues with pyrazolo-pyrimidine or pyrazolo-pyrazine backbones. For example:

  • 2-(2-(Benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide () features a pyrazine core, which may reduce planarity compared to triazine, impacting target binding .

Substituent Effects on Pharmacological Properties

Aromatic Ring Modifications:
  • 4-Bromophenyl vs. 4-Ethoxyphenyl : Replacing bromine (electron-withdrawing) with ethoxy (electron-donating) in 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide () likely decreases electrophilicity, affecting interactions with hydrophobic binding pockets .
  • 2,5-Dimethylphenyl vs.
Halogen and Functional Group Variations:
  • Bromine vs. Fluorine : The 4-bromo-2-fluorophenyl group in introduces both steric bulk and electronegativity, which may enhance binding specificity in halogen-rich environments (e.g., kinase ATP pockets) .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Predicted logP*
Target Compound C22H20BrN5O2 490.34 Pyrazolo[1,5-d][1,2,4]triazine 4-Bromophenyl, 2,5-Dimethylphenyl 3.5
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide () C21H18BrN5O3 468.31 Pyrazolo[1,5-d][1,2,4]triazine 4-Bromophenyl, 3-Methoxybenzyl 2.8
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide () C23H23N5O4 433.5 Pyrazolo[1,5-d][1,2,4]triazine 4-Ethoxyphenyl, 4-Methoxybenzyl 2.3
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () C21H18BrN5O 444.3 Pyrazolo[1,5-a]pyrimidine Phenyl, 2-Bromo-4-methylphenyl 3.1
2-(2-(Benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide () C21H14BrFN4O4 485.3 Pyrazolo[1,5-a]pyrazine Benzo[d][1,3]dioxol-5-yl, 4-Bromo-2-fluorophenyl 3.0

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Implications

  • Electron-Donating vs. Withdrawing Groups : Bromine’s electron-withdrawing nature in the target compound may stabilize charge-transfer interactions, whereas ethoxy/methoxy groups () could improve solubility but reduce affinity for hydrophobic targets .
  • Heterocyclic Core Rigidity : The pyrazolo-triazine core’s planar structure (target compound) may favor intercalation or stacking in enzyme active sites compared to bulkier pyrazolo-pyrimidine derivatives () .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and what purification strategies are recommended?

Methodological Answer:
The synthesis of pyrazolo-triazine derivatives typically involves multi-step reactions, including cyclocondensation and substitution. For example, analogous compounds are synthesized by refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) . Purification often involves solvent evaporation under reduced pressure, followed by recrystallization using ethanol or acetonitrile to isolate crystalline products. Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve byproducts. Key parameters include stoichiometric control of reagents and inert atmosphere use to prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are essential for confirming substituent positions and aromatic proton environments. For example, the 4-bromophenyl group typically shows deshielded aromatic protons (δ 7.5–7.8 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for bromine isotopes (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • X-ray Crystallography: Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) confirms the pyrazolo-triazine core geometry and intermolecular interactions. For instance, C–H···O hydrogen bonding in similar structures stabilizes crystal packing .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and minimize byproduct formation?

Methodological Answer:
DoE is critical for identifying key variables (e.g., temperature, solvent ratio, catalyst concentration). For instance, a central composite design can model the impact of reflux time (4–8 hours) and acetic acid volume (3–7 drops) on yield . Response surface methodology (RSM) may reveal that extended reaction times (>6 hours) increase byproduct formation due to decomposition. Flow chemistry systems (e.g., microreactors) enhance reproducibility by enabling precise control of residence time and mixing .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in biological data (e.g., antioxidant vs. inactive results) may arise from assay conditions or substituent effects. For example:

  • Assay Variability: Standardize protocols (e.g., DPPH radical scavenging at 517 nm, fixed incubation time) .
  • Structural Modifications: Compare substituent effects (e.g., electron-withdrawing groups on the pyrazolo-triazine core may enhance activity). Analogous studies show that methyl groups at the 2,5-positions of the phenylacetamide moiety improve solubility and bioavailability .
  • Statistical Validation: Use ANOVA to confirm significance across replicates and exclude outliers .

Methodological: How can reaction mechanisms for byproduct formation be analyzed during synthesis?

Methodological Answer:
Byproducts often form via competing pathways (e.g., over-alkylation or ring-opening). Strategies include:

  • LC-MS Monitoring: Track intermediates in real-time to identify side reactions .
  • Kinetic Isotope Effects (KIE): Deuterated reagents can elucidate whether proton transfer is rate-limiting.
  • Computational Modeling: Density Functional Theory (DFT) calculations predict transition states and energy barriers for side reactions. For example, a study on pyrazolo-benzothiazin derivatives used Gaussian09 to model nucleophilic attack pathways .

Advanced: What computational approaches are used to predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite can simulate binding to target proteins (e.g., kinases or oxidoreductases). For pyrazolo-triazines, hydrophobic interactions with bromine and methyl groups are critical .
  • Molecular Dynamics (MD): GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like root-mean-square deviation (RMSD) indicate conformational changes .
  • Quantitative SAR (QSAR): Partial least squares (PLS) regression correlates descriptors (e.g., logP, polar surface area) with activity data from PubChem .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from brominated intermediates .
  • Waste Disposal: Halogenated byproducts require segregation and disposal via certified hazardous waste facilities .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC-PDA: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with photodiode array detection confirms purity (>95%). Monitor λ_max at 254 nm for pyrazolo-triazine absorption .
  • Elemental Analysis: Combustion analysis (C, H, N) should match theoretical values within ±0.4% .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >200°C indicate high purity .

Methodological: What strategies are used to analyze the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • LC-MS Stability Indicating Assays: Detect degradation products (e.g., hydrolysis of the acetamide group) .
  • Karl Fischer Titration: Quantify moisture uptake in lyophilized samples stored at –20°C .

Advanced: How can researchers design analogs to enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-bromophenyl group with trifluoromethyl to improve metabolic stability .
  • Prodrug Design: Esterify the acetamide moiety to enhance oral bioavailability.
  • LogP Optimization: Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~2.6 (calculated) to <2.0, improving aqueous solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。